molecular formula C14H15NO2 B11874966 Ethyl 3-ethylquinoline-4-carboxylate CAS No. 21233-74-9

Ethyl 3-ethylquinoline-4-carboxylate

Cat. No.: B11874966
CAS No.: 21233-74-9
M. Wt: 229.27 g/mol
InChI Key: UGXIZTYEIYEMKE-UHFFFAOYSA-N
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Description

Ethyl 3-ethylquinoline-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethylquinoline-4-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminobenzophenones and diethylmalonate as starting materials . The reaction is catalyzed by a base and involves heating the mixture under reflux conditions. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies. These include one-pot reactions and solvent-free reaction conditions utilizing eco-friendly and reusable catalysts . The use of green chemistry principles is emphasized to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of ethyl 3-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-ethylquinoline-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

21233-74-9

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-ethylquinoline-4-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-10-9-15-12-8-6-5-7-11(12)13(10)14(16)17-4-2/h5-9H,3-4H2,1-2H3

InChI Key

UGXIZTYEIYEMKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC

Origin of Product

United States

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